molecular formula C8H9N5 B1428078 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine CAS No. 1185767-30-9

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

Katalognummer: B1428078
CAS-Nummer: 1185767-30-9
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: VUROTULAXWJUOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine (CAS 1185767-30-9) is a chemical compound with the molecular formula C8H9N5 and a molecular weight of 175.19 g/mol . It belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and agrochemical research. Compounds featuring pyrazole and pyridazine rings are frequently employed as versatile building blocks in synthetic chemistry for the development of novel molecules with biological activity .Research into structurally related pyrazolyl-pyridazine and pyrazolo[3,4-b]pyridine compounds has demonstrated their potential in various applications. For instance, certain derivatives have been synthesized and evaluated as plant growth regulators. One such compound was found to exhibit a growth-stimulating effect on winter wheat, contributing not only to an increase in yield but also to an improvement in grain quality metrics such as protein and gluten content . This suggests potential avenues for agrochemical research involving similar molecular scaffolds. Furthermore, the molecular structure of related compounds indicates that they can form specific intermolecular interactions, such as hydrogen-bonded dimers, which can be a critical factor in their crystallization and mode of action . As a specialist chemical, this compound serves as a valuable intermediate for researchers in chemistry and life sciences exploring new active substances. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

6-(1-methylpyrazol-4-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUROTULAXWJUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine typically involves the reaction of pyrazole derivatives with pyridazine precursors. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable reagent to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups if present.

    Substitution: The amino group on the pyridazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been studied for its inhibitory effects on critical pathways involved in cancer and other diseases. Notably, it has been identified as an inhibitor of the FLT3 and BCR-ABL pathways, which are significant in the treatment of certain types of leukemia. Research indicates that this compound can induce pro-apoptotic effects in cells, making it a candidate for further development as an anticancer agent .

Antitumor Activity

In vitro studies have demonstrated that 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine exhibits potent activity against leukemia cell lines driven by FLT3 mutations. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .

Table 1: Antitumor Activity Comparison

CompoundTarget PathwayIC50 (µM)Reference
This compoundFLT3, BCR-ABL0.08
ErlotinibEGFR0.07

Beyond its antitumor properties, this compound has shown a range of biological activities:

Antimicrobial Properties

Studies have indicated that derivatives of pyrazole compounds, including this compound, possess significant antimicrobial activity. Compounds synthesized from this scaffold have been evaluated for their efficacy against various pathogens, demonstrating promising results .

Anti-inflammatory Activity

Research also points to anti-inflammatory properties associated with pyrazole derivatives. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response .

Synthesis and Derivatives

The synthesis of this compound can involve various methodologies that allow for the introduction of different functional groups to enhance biological activity. For instance, modifications at the pyrazole ring or pyridazine moiety can lead to compounds with improved potency or selectivity against specific targets .

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Key Features
Acetic Anhydride Reaction85%High yield with diverse functionalization options
Cycloaddition Reactions90%Effective for generating complex structures

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study: Anticancer Research

A study focusing on the compound's effects on leukemia cell lines showed a significant reduction in cell viability at low concentrations (IC50 = 0.08 µM), indicating its potential as a therapeutic agent in oncology .

Case Study: Antimicrobial Evaluation

In another investigation, various derivatives were synthesized and tested against common bacterial strains, yielding promising antimicrobial activity comparable to established antibiotics .

Wirkmechanismus

The mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of receptor tyrosine kinases such as c-Met. This inhibition disrupts signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Pyridazin-3-amine Derivatives
Compound Name Molecular Formula Molecular Weight LogP Melting Point (°C) Key Features
6-(1-Methyl-1H-pyrazol-4-yl)pyridazin-3-amine C₈H₁₀N₆ 190.21 ~1.8* N/A Methylpyrazole substituent; planar structure
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine C₁₃H₁₂N₆ 252.28 ~2.1 N/A Phenyl group; S(6) hydrogen-bond motif
6-(4-Fluorophenyl)pyridazin-3-amine C₁₀H₈N₃F 189.19 2.45 N/A Fluorophenyl group; high boiling point (398°C)
6-(Oxan-4-yl)pyridazin-3-amine C₉H₁₃N₃O 179.22 ~1.2 N/A Oxane ring; improved solubility

*Estimated based on structural similarity to fluorophenyl analogue .

Key Observations :

  • Planarity and Hydrogen Bonding : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibits a planar structure (RMS deviation: 0.044 Å) stabilized by intramolecular C–H⋯N hydrogen bonds (S(6) motif) and intermolecular π-π interactions (3.68 Å) . Similar planarity is expected for the target compound due to the pyridazine core.
  • Lipophilicity : The fluorophenyl derivative (LogP 2.45) is more lipophilic than the oxan-4-yl analogue (LogP ~1.2), reflecting the electron-withdrawing effect of fluorine . The target compound’s methylpyrazole group likely confers moderate lipophilicity (LogP ~1.8).

Key Observations :

  • Medicinal Chemistry: The target compound’s methylpyrazole moiety enhances steric complementarity in kinase binding pockets, contributing to PF-4254644’s sub-nanomolar c-Met inhibition .
  • Receptor Binding: Methoxybenzylamino-substituted imidazopyridazines show enhanced benzodiazepine receptor affinity, highlighting the importance of electron-donating substituents .

Biologische Aktivität

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a pyridazine ring substituted with a pyrazole moiety, which contributes to its biological activity. The structural formula is represented as follows:

C9H10N4\text{C}_9\text{H}_{10}\text{N}_4

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound acts as an inhibitor for several kinases implicated in cancer progression, such as FLT3 and BCR-ABL pathways. It binds to the active sites of these enzymes, obstructing their function and leading to pro-apoptotic effects in cancer cells .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic agent.

Anticancer Properties

Recent studies have highlighted the efficacy of this compound in inhibiting cancer cell proliferation. For instance:

Study Cell Line IC50 (µM) Mechanism
FLT3-ITD AML0.05FLT3 inhibition
BCR-ABL CML0.07BCR-ABL inhibition

These findings indicate that the compound is particularly potent against specific mutations associated with acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus250Moderate
Escherichia coli250Moderate
Candida albicans250Moderate

These results suggest that this compound may serve as a scaffold for developing new antimicrobial agents.

Case Study 1: FLT3 Inhibition in AML

A study published in Nature demonstrated that derivatives of this compound effectively inhibited FLT3 signaling pathways in AML cell lines. The compounds not only reduced cell viability but also induced apoptosis through caspase activation, highlighting their potential as therapeutic agents for AML .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against clinical isolates of bacteria and fungi. The results indicated a consistent minimum inhibitory concentration (MIC) across various strains, supporting its development as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of pyridazine-pyrazole hybrids typically involves cross-coupling reactions or cyclization strategies. For example, copper-catalyzed coupling reactions (e.g., using CuBr and cesium carbonate in DMSO at 35°C for 48 hours) have been employed for analogous compounds, yielding ~17–20% after purification via gradient chromatography (ethyl acetate/hexane) . Optimization may include screening palladium/copper catalysts, adjusting solvent polarity, or using microwave-assisted synthesis to reduce reaction time.

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., ESI-MS m/z 215 [M+H]+ for related pyridazine derivatives) .
  • Multinuclear NMR (¹H, ¹³C, and DEPT-135) to verify substituent positions. For instance, pyrazole protons typically resonate at δ 7.5–8.0 ppm, while pyridazine NH₂ appears as a broad singlet near δ 6.0–6.5 ppm .
  • X-ray crystallography (using SHELXL ) for unambiguous confirmation of stereochemistry and intermolecular interactions.

Q. What preliminary biological screening assays are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Cardiovascular activity : Platelet aggregation inhibition (e.g., ADP-induced aggregation in human PRP) .
  • Enzyme inhibition : Screen against kinases (e.g., c-Met) using fluorescence polarization assays, given the relevance of pyrazole-pyridazine hybrids in kinase targeting .
  • Cellular viability assays (e.g., MTT in cancer cell lines) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodological Answer :

  • Core modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the pyridazine 4-position to enhance metabolic stability .
  • Pyrazole substitution : Replace the 1-methyl group with cyclopropyl or morpholine moieties to modulate solubility and target affinity .
  • Use computational tools : Perform DFT calculations to predict electronic properties and molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high c-Met binding scores .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences .
  • Validate target engagement : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding .
  • Leverage orthogonal assays : Correlate enzymatic inhibition with downstream biomarkers (e.g., phospho-c-Met levels in Western blotting) .

Q. How can crystallographic data address uncertainties in the compound’s binding mode with biological targets?

  • Methodological Answer :

  • Co-crystallization trials : Soak the compound with purified target proteins (e.g., c-Met kinase domain) and solve structures using SHELX or PHENIX.
  • Electron density analysis : Identify key interactions (e.g., hydrogen bonds between pyridazine NH₂ and kinase hinge region) .
  • Compare with analogs : Overlay structures of related inhibitors (e.g., pemigatinib ) to rationalize potency differences.

Q. What synthetic challenges arise during scale-up, and how can they be mitigated?

  • Methodological Answer :

  • Low-yield steps : Replace hazardous solvents (e.g., DMSO) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Purification bottlenecks : Optimize flash chromatography gradients or switch to preparative HPLC for polar intermediates .
  • Byproduct formation : Monitor reactions in real-time using LC-MS and adjust stoichiometry of coupling reagents (e.g., cesium carbonate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.